molecular formula C16H20N4O5S2 B2795991 ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899975-96-3

ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2795991
CAS No.: 899975-96-3
M. Wt: 412.48
InChI Key: CFGQIJJDZDGJMA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These synthesized compounds were subjected to biological activity testing, revealing that some exhibited antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Chemical Reactions and Synthesis

Reactions with Secondary Amines

Vasileva et al. (2018) reported that ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interacted with secondary amines, leading to the formation of specific piperazine derivatives regardless of the reactant ratio (Vasileva et al., 2018).

Novel Compound Synthesis and Biological Activities

Thiadiazole Amide Derivatives

Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and evaluated their biological activities. Notably, some compounds demonstrated significant inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015).

Drug Derivative Synthesis and Characterization

Norfloxacin Derivatives

A study by Yadav and Joshi (2008) detailed the synthesis of novel norfloxacin derivatives by reacting norfloxacin with thiazole/benzothiazole diazonium chloride. These derivatives were further modified, and their structures were established using various spectral studies (Yadav & Joshi, 2008).

Toxicological Evaluation

Toxicological Evaluation of Flavors

Arthur et al. (2015) conducted a comprehensive toxicological evaluation of two structurally related flavors, focusing on their safety for use in food and beverage applications. The study involved assessments of oxidative metabolism, genotoxicity, subchronic oral toxicity, and more (Arthur et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptors . Allosteric modulators bind to a site different from the active site and change the receptor’s response to stimuli. This compound enhances the activity of AMPA receptors, leading to increased synaptic transmission. It also acts as a PI3Kδ inhibitor , blocking the action of PI3Kδ and thereby inhibiting cell proliferation .

Biochemical Pathways

The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions, resulting in depolarization and an excitatory postsynaptic potential. The inhibition of PI3Kδ disrupts several downstream pathways involved in cell growth and proliferation .

Pharmacokinetics

The effectiveness of the compound at certain concentrations suggests it has sufficient bioavailability .

Result of Action

The modulation of AMPA receptors can have various effects depending on the location and context, potentially influencing cognitive processes such as learning and memory. The inhibition of PI3Kδ can lead to decreased cell proliferation, which is particularly relevant in the context of cancer .

Properties

IUPAC Name

ethyl 4-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-2-25-16(22)20-9-7-19(8-10-20)14(21)11-26-15-17-12-5-3-4-6-13(12)27(23,24)18-15/h3-6H,2,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQIJJDZDGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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